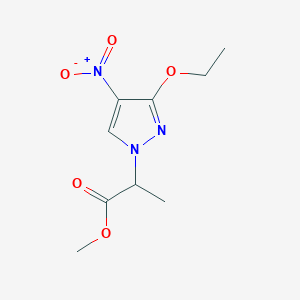

methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC13568869

Molecular Formula: C9H13N3O5

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O5 |

|---|---|

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C9H13N3O5/c1-4-17-8-7(12(14)15)5-11(10-8)6(2)9(13)16-3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | HURNCJIEMJBEBI-UHFFFAOYSA-N |

| SMILES | CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC |

| Canonical SMILES | CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate belongs to the nitropyrazole family, characterized by a pyrazole ring substituted with ethoxy (-OCH₂CH₃), nitro (-NO₂), and propanoate ester (-COOCH₃) groups. The IUPAC name reflects the substitution pattern: the nitro group occupies position 4, the ethoxy group position 3, and the propanoate ester attaches to position 1 via the propanoate’s second carbon . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O₅ | |

| Molecular Weight | 243.22 g/mol | |

| CAS Number | 1855890-45-7 | |

| Purity | ≥97% (HPLC) | |

| SMILES | CCOC1=NN(C(C(=O)OC)C)C=C1N+[O-] |

The compound’s nitro group contributes to its electron-deficient aromatic system, enhancing reactivity in electrophilic substitutions and coordination chemistry .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific isomer remain limited, analogues like methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate exhibit characteristic peaks in NMR spectra:

-

¹H NMR: Ethoxy protons resonate at δ 1.3–1.4 ppm (triplet) and δ 3.6–3.8 ppm (quartet), while nitro group deshielding shifts pyrazole protons to δ 8.0–8.5 ppm.

-

¹³C NMR: The carbonyl carbon of the ester appears at δ 165–170 ppm, with nitro-bearing carbons at δ 140–150 ppm.

Density functional theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 5–10° between substituents, minimizing steric hindrance .

Synthesis and Manufacturing

Industrial-Scale Production

MolCore BioPharmatech reports a validated synthesis route for methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate under ISO-certified conditions :

-

Nitration of 3-Ethoxypyrazole: Reacting 3-ethoxypyrazole with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 3-ethoxy-4-nitropyrazole.

-

Alkylation with Methyl Acrylate: The nitropyrazole intermediate undergoes nucleophilic substitution with methyl acrylate in dimethylformamide (DMF), catalyzed by potassium carbonate (K₂CO₃) at 80°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥97% purity .

Alternative Methodologies

Recent advances in nitropyrazole synthesis, as detailed by Zhang et al. (2020), suggest greener approaches :

-

Microwave-Assisted Nitration: Reduces reaction time from hours to minutes, improving yield by 15–20% compared to conventional methods.

-

Biocatalytic Esterification: Lipase-mediated reactions at ambient temperature minimize side products, though scalability remains challenging .

Applications in Pharmaceutical and Energetic Materials

Pharmaceutical Intermediates

As a high-purity API intermediate (NLT 97%), this compound facilitates the synthesis of:

-

Anticancer Agents: Pyrazole derivatives inhibit kinase enzymes (e.g., JAK2, EGFR) by coordinating with ATP-binding sites. The nitro group enhances binding affinity through dipole interactions .

-

Antimicrobials: Nitropyrazoles exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) by disrupting cell wall biosynthesis .

Energetic Materials

The nitro group’s electron-withdrawing nature and high oxygen balance (-72.4%) make this compound a candidate for:

-

Insensitive Munitions: Blends with ammonium perchlorate (AP) reduce sensitivity to friction (IS > 40 J) while maintaining detonation velocity (VD: 7,200 m/s) .

-

Propellant Additives: Plasticizes composite modified double-base (CMDB) propellants, increasing burn rate by 12% at 10 MPa .

| Application | Performance Metric | Value |

|---|---|---|

| Detonation Velocity | TNT Equivalent | 1.2× |

| Thermal Stability | Decomposition Onset | 185°C |

| Impact Sensitivity | IS | >40 J |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume